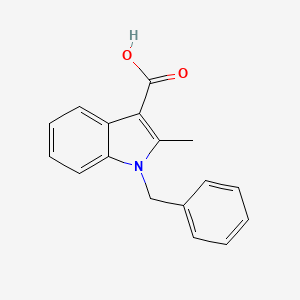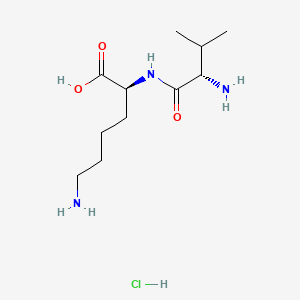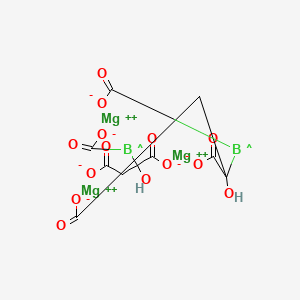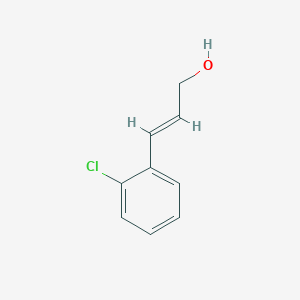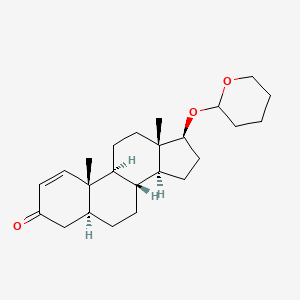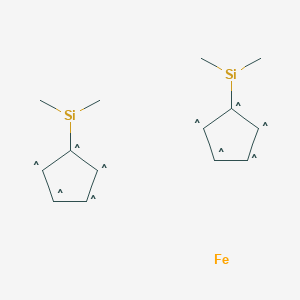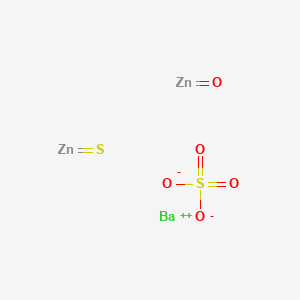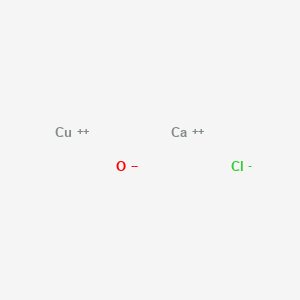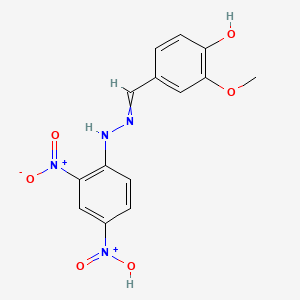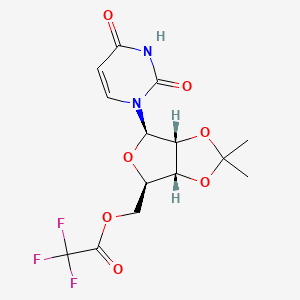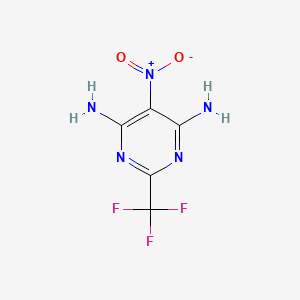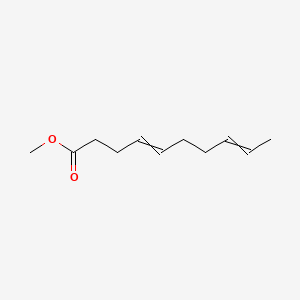
Methyl deca-4,8-dienoate
Übersicht
Beschreibung
Methyl deca-4,8-dienoate is a chemical compound with the molecular formula C11H18O2 . It is also known as 4,8-Decadienoic acid, methyl ester . It has a molecular weight of 182.2594 .
Molecular Structure Analysis
The Methyl deca-4,8-dienoate molecule contains a total of 30 bonds. There are 12 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, and 1 ester (aliphatic) .Physical And Chemical Properties Analysis
Methyl deca-4,8-dienoate has a molecular weight of 182.2594 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available sources.Wissenschaftliche Forschungsanwendungen
It is used in the synthesis of sex pheromones for insects like Pityogenes chalcographus and Acanthoscelides obtectus. A study demonstrated a stereoselective synthesis method based on Fe-catalyzed cross-coupling (Shakhmaev et al., 2017).
In brewing and food chemistry, its components have been identified in beer wort and are believed to undergo trans-esterification during fermentation, appearing as ethyl esters in the final product (Nickerson & Likens, 1966).
It has applications in nutritional biochemistry. For example, methyl deca-4,8-dienoate derivatives were studied in the metabolism of fat-deficient rats (Sprecher, 2006).
In organic synthesis, it is used as a precursor for polyene compounds and natural products. A methodology demonstrated its use for synthesizing various compounds, highlighting its importance in synthetic organic chemistry (Ma & Lu, 1990).
The compound also finds use in the synthesis of furanoid esters from naturally occurring unsaturated fatty esters, as shown in a study focusing on the synthesis of such compounds (Jie & Lam, 1977).
Its derivatives have been studied in the context of lipid oxidation, contributing to our understanding of chemical processes in food and biological systems (Zamora & Hidalgo, 2008).
Eigenschaften
IUPAC Name |
methyl deca-4,8-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,7-8H,5-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNYTTXGMNCKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCCC=CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699053 | |
| Record name | Methyl deca-4,8-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl deca-4,8-dienoate | |
CAS RN |
1191-03-3 | |
| Record name | 4,8-Decadienoic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl deca-4,8-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




